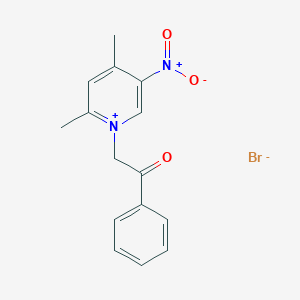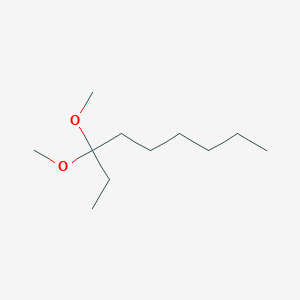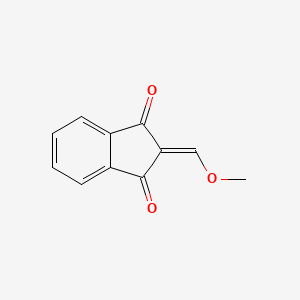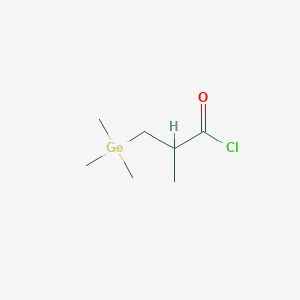
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to a propane backbone, with additional ethyl and methyl substituents. The furan ring in its structure adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine typically involves multi-step organic reactions One common method includes the alkylation of 1,3-diaminopropane with ethyl halides in the presence of a base to introduce the ethyl groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The furan ring and amine groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the furan ring and ethyl substituents.
1,3-Bis(dimethylamino)propane: Another related compound with different substituents on the amine groups.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine is unique due to the presence of the furan ring and the specific arrangement of ethyl and methyl groups
Propriétés
Numéro CAS |
112430-03-2 |
|---|---|
Formule moléculaire |
C16H30N2O |
Poids moléculaire |
266.42 g/mol |
Nom IUPAC |
N,N,N',N'-tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H30N2O/c1-6-17(7-2)12-15(13-18(8-3)9-4)16-14(5)10-11-19-16/h10-11,15H,6-9,12-13H2,1-5H3 |
Clé InChI |
YMZWQYKOEVIVAC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(CN(CC)CC)C1=C(C=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
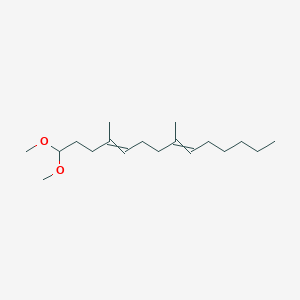
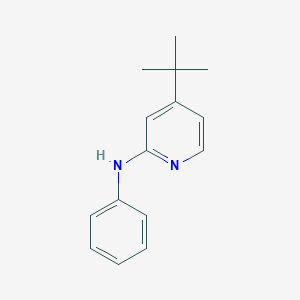
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)
